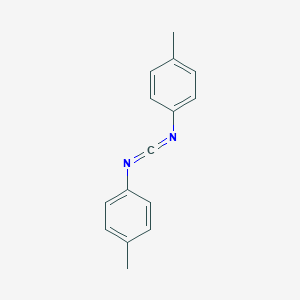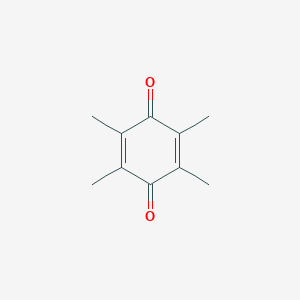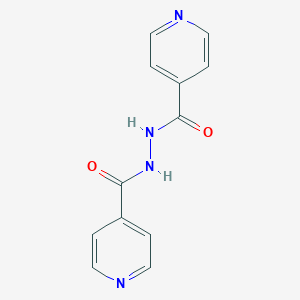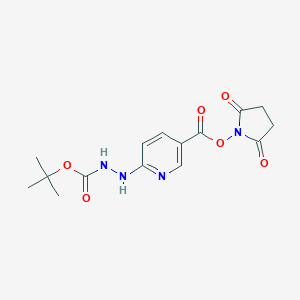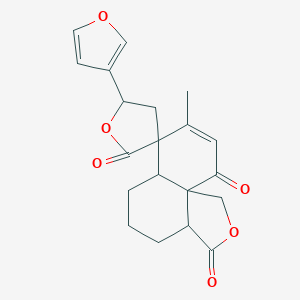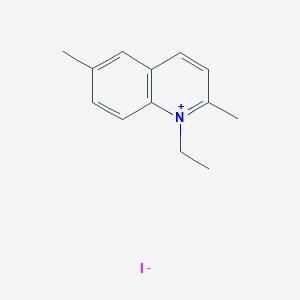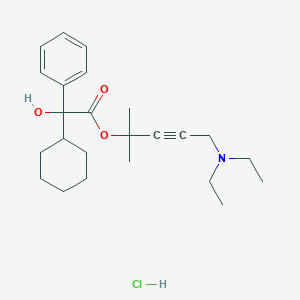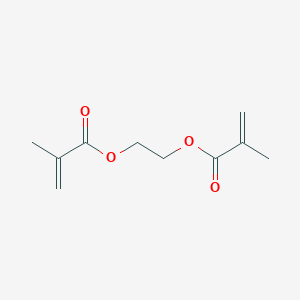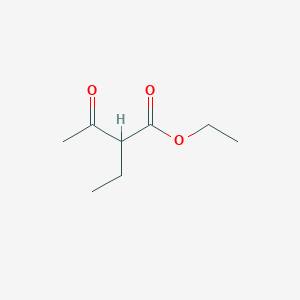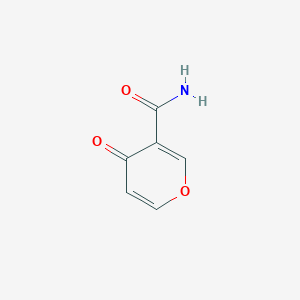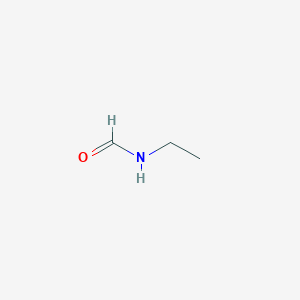
Carbamimidoylazanium;carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamimidoylazanium carbonate, also known as guanidine carbonate, is a chemical compound with the molecular formula CH6N4O3. It is a white, odorless, and water-soluble powder that is commonly used in various scientific research applications.
Mecanismo De Acción
Carbamimidoylazanium carbonate works by disrupting the hydrogen bonds that hold proteins in their folded conformation. This leads to the unfolding and denaturation of the protein, which can then be further analyzed. The compound also acts as a buffer, helping to maintain a stable pH in solution.
Efectos Bioquímicos Y Fisiológicos
Carbamimidoylazanium carbonate has no known biochemical or physiological effects in humans. However, it can cause skin irritation and eye damage upon contact.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of carbamimidoylazanium carbonate is its ability to denature proteins, which allows for further analysis. It is also relatively inexpensive and readily available. However, it has limitations in terms of its specificity, as it can denature both target and non-target proteins. It also has a narrow range of effective concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on carbamimidoylazanium carbonate. One area of interest is the development of more specific protein denaturants that can target specific proteins or protein domains. Another area of interest is the use of carbamimidoylazanium carbonate in the development of new drugs, particularly those that target protein misfolding diseases such as Alzheimer's and Parkinson's. Finally, there is potential for the use of carbamimidoylazanium carbonate in the development of new diagnostic tools for protein misfolding diseases.
Métodos De Síntesis
Carbamimidoylazanium carbonate can be synthesized by reacting Carbamimidoylazanium;carbonate hydrochloride with sodium carbonate. The reaction produces carbamimidoylazanium carbonate and sodium chloride as a byproduct. The reaction is exothermic and requires careful temperature control to prevent the formation of impurities.
Aplicaciones Científicas De Investigación
Carbamimidoylazanium carbonate is widely used in scientific research, particularly in the field of biochemistry. It is used as a protein denaturant, which helps to unfold and denature proteins for further analysis. It is also used as a buffer in various biochemical assays, as it can maintain a stable pH in solution.
Propiedades
Número CAS |
3425-08-9 |
|---|---|
Nombre del producto |
Carbamimidoylazanium;carbonate |
Fórmula molecular |
C3H12N6O3 |
Peso molecular |
180.17 g/mol |
Nombre IUPAC |
diaminomethylideneazanium;carbonate |
InChI |
InChI=1S/2CH5N3.CH2O3/c3*2-1(3)4/h2*(H5,2,3,4);(H2,2,3,4) |
Clave InChI |
STIAPHVBRDNOAJ-UHFFFAOYSA-N |
SMILES isomérico |
C(=N)([NH3+])N.C(=N)([NH3+])N.C(=O)([O-])[O-] |
SMILES |
C(=[NH2+])(N)N.C(=[NH2+])(N)N.C(=O)([O-])[O-] |
SMILES canónico |
C(=[NH2+])(N)N.C(=[NH2+])(N)N.C(=O)([O-])[O-] |
Otros números CAS |
593-85-1 |
Sinónimos |
Carbonic acid (compound with) Guanidine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



